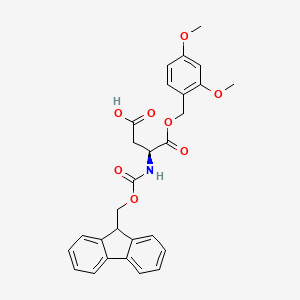![molecular formula C18H17NO4 B613610 Fmoc-[D]Ala-OH CAS No. 225101-69-9](/img/structure/B613610.png)
Fmoc-[D]Ala-OH
Descripción general
Descripción
Fmoc-[D]Ala-OH is an Fmoc protected alanine derivative . Alanine is one of the simplest amino acids with a methyl group as the side chain . It is a versatile reagent used in Fmoc solid-phase peptide synthesis .
Synthesis Analysis
Fmoc-[D]Ala-OH is used in the synthesis of various peptides. A study demonstrated the ability to control the morphologies resulting from the self-assembly of Fmoc modified aliphatic single amino acids (Fmoc-SAAs) namely, Alanine, Valine, Leucine, Isoleucine, and Proline .Molecular Structure Analysis
The empirical formula of Fmoc-[D]Ala-OH is C18H17NO4 . The molecular weight is 311.33 . The structure of Fmoc-[D]Ala-OH can be represented by the SMILES stringCC@HOCC1c2ccccc2-c3ccccc13)C(O)=O . Chemical Reactions Analysis
Fmoc-[D]Ala-OH is commonly used as a building block in the preparation of triazolopeptides, and azapeptides . It is also used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .Physical And Chemical Properties Analysis
Fmoc-[D]Ala-OH is a white to light yellow crystal powder . It has a melting point of 147-153 °C (lit.) . It is soluble in water .Aplicaciones Científicas De Investigación
Fmoc-[D]Ala-OH
, also known as Fmoc-[D4]Ala-OH , is a derivative of the amino acid alanine. It is used in Fmoc solid-phase peptide synthesis . Here’s a brief overview of its use in this field:
Field: Triazole Peptides Synthesis
Fmoc-[D]Ala-OH is used in the synthesis of triazole peptides . Triazole peptides are a class of peptides that contain a triazole ring, a five-membered ring with two carbon atoms and three nitrogen atoms.
Field: Synthesis of Bis-Cationic Porphyrin Peptides
Fmoc-[D]Ala-OH is also used in the synthesis of bis-cationic porphyrin peptides .
Safety And Hazards
Direcciones Futuras
Fmoc-[D]Ala-OH is potentially useful for proteomics studies and solid phase peptide synthesis techniques . It is a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
Relevant Papers A paper titled “Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids” discusses the self-assembly of Fmoc protected single amino acids . Another paper titled “Monitoring the reaction process of Fmoc-D-Ala-OH in solid-phase” provides insights into the reaction process of Fmoc-D-Ala-OH .
Propiedades
IUPAC Name |
(2S)-2,3,3,3-tetradeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1D3,11D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXZOFZKSQXPDC-UAMNTACQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-[D]Ala-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



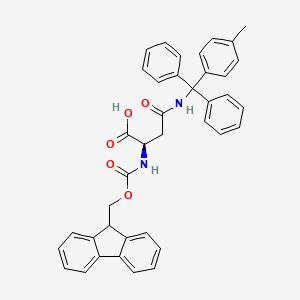
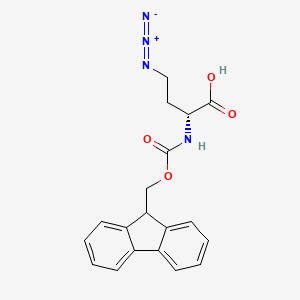
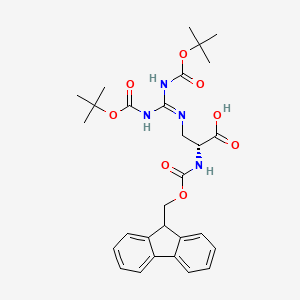

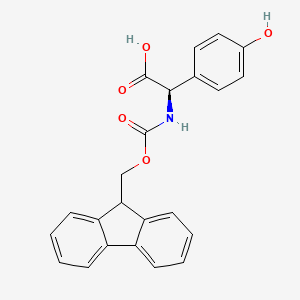
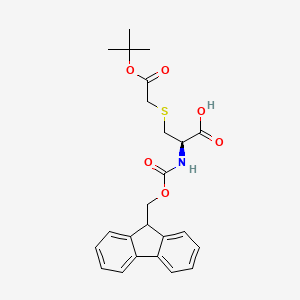
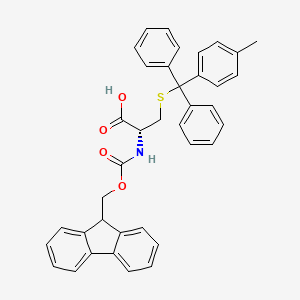

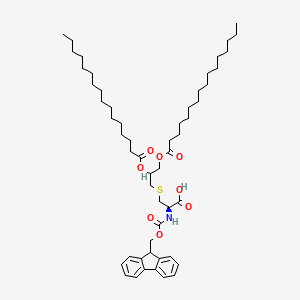
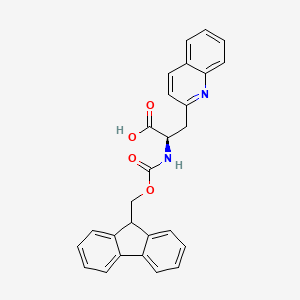
![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)
![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)

